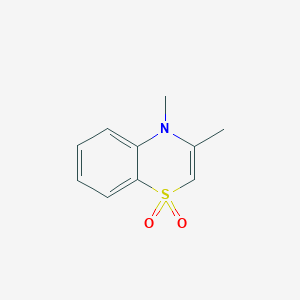

3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide

Übersicht

Beschreibung

“3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide” is a derivative of benzothiazine . Benzothiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to play an important role in the treatment of various diseases and show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Synthesis Analysis

Benzothiazine derivatives can be prepared through green synthesis methods . For instance, Pirotte et al. synthesized novel 1,4,2-dithiazine 1,1-dioxides and tested them as ATP-sensitive potassium channel activators . In 2011, the same scientist with his coworker developed a synthesis of 3-substituted-4H-1,2,4-benzothiadiazine-1,1-dioxides .Molecular Structure Analysis

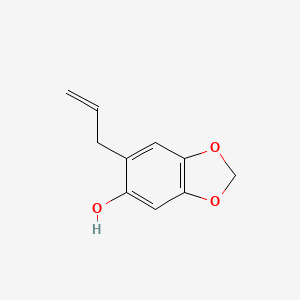

The molecular structure of benzothiadiazine derivatives is characterized by the presence of sulfur or nitrogen atoms or both of them, which are the general features present in the structures of most of the pharmaceutical and natural compounds . They also act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms and are thus used extensively in coordination chemistry to obtain new frameworks with potential bioactivity .Chemical Reactions Analysis

The chemical reactions of benzothiadiazine derivatives are influenced by many functional groups attached to the ring. For example, a halo, the group at 7 and 8 positions of the ring gave active compounds . Meanwhile, other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the benzothiadiazine-1,1-dioxide ring are responsible for the activity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The 4H-1,4-benzothiazines and their sulfone derivatives, which include 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide, have been synthesized and assessed for their in vitro antimicrobial properties . These compounds have shown promising results against a panel of Gram-positive and Gram-negative bacteria strains and selected fungi species .

Antiviral Applications

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide, has been reported to have antiviral properties . This suggests that 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide could potentially have similar applications.

Antihypertensive Applications

1,2,4-benzothiadiazine-1,1-dioxide has been reported to have antihypertensive properties . Given the structural similarity, 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide could potentially be used in the development of new antihypertensive drugs.

Antidiabetic Applications

1,2,4-benzothiadiazine-1,1-dioxide has been reported to have antidiabetic properties . This suggests that 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide could potentially be used in the development of new antidiabetic drugs.

Anticancer Applications

1,2,4-benzothiadiazine-1,1-dioxide has been reported to have anticancer properties . This suggests that 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide could potentially be used in the development of new anticancer drugs.

KATP Channel Activators

1,2,4-benzothiadiazine-1,1-dioxide has been reported to have properties as KATP channel activators . This suggests that 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide could potentially be used in the development of new drugs that act as KATP channel activators.

AMPA Receptor Modulators

1,2,4-benzothiadiazine-1,1-dioxide has been reported to have properties as AMPA receptor modulators . This suggests that 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide could potentially be used in the development of new drugs that act as AMPA receptor modulators.

Polymer Applications

Polymers synthesized from cyclic ketene hemiacetal esters, which are structurally similar to 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide, have been used in various applications such as packaging, agrochemical, personal care, and biomedical applications . This suggests that 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide could potentially be used in similar applications.

Zukünftige Richtungen

Given the promising results of benzothiadiazine derivatives in the treatment of various diseases, further exploration of these compounds, including “3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide”, is warranted . This could involve the development of new synthesis methods, investigation of their mechanism of action, and evaluation of their safety and efficacy in preclinical and clinical studies.

Wirkmechanismus

Target of Action

Similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to interact with various targets, includingKATP channels and AMPA receptors . These targets play crucial roles in cellular signaling and neurotransmission.

Mode of Action

Related 1,2,4-benzothiadiazine-1,1-dioxides have been evaluated asKATP channel activators . Activation of these channels can lead to hyperpolarization of the cell membrane, reducing cellular excitability. This mechanism is often involved in the regulation of insulin release and vascular smooth muscle tone .

Biochemical Pathways

The activation of katp channels, as seen with related compounds, can influence several biochemical pathways, includinginsulin signaling and vascular smooth muscle contraction .

Result of Action

Related compounds have shown a range of biological activities, includingantimicrobial , antiviral , antihypertensive , antidiabetic , and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular signaling pathways.

Eigenschaften

IUPAC Name |

3,4-dimethyl-1λ6,4-benzothiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-8-7-14(12,13)10-6-4-3-5-9(10)11(8)2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTORADAYSKNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CS(=O)(=O)C2=CC=CC=C2N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801235521 | |

| Record name | 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide | |

CAS RN |

1951440-11-1 | |

| Record name | 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3049049.png)

![Tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B3049060.png)

![1-[(z)-(3,5-Dinitrophenyl)-nno-azoxy]-3,5-dinitrobenzene](/img/structure/B3049062.png)